molecular formula C7H12O3 B6152995 3,3-dimethoxy-2-methylcyclobutan-1-one CAS No. 73446-83-0

3,3-dimethoxy-2-methylcyclobutan-1-one

Cat. No.: B6152995
CAS No.: 73446-83-0
M. Wt: 144.2
InChI Key:
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Description

3,3-dimethoxy-2-methylcyclobutan-1-one is an organic compound with the molecular formula C7H12O3 It is a cyclobutanone derivative characterized by the presence of two methoxy groups and a methyl group attached to the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethoxy-2-methylcyclobutan-1-one typically involves the reaction of 2-methylcyclobutanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-methylcyclobutanone and methanol

    Catalysts: Industrial-grade acidic catalysts

    Reaction Conditions: Controlled temperature and pressure to optimize yield and purity

    Purification: Distillation or recrystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

3,3-dimethoxy-2-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols

    Substitution Products: Various substituted cyclobutanones

Scientific Research Applications

3,3-dimethoxy-2-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethoxy-2-methylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: Another cyclobutanone derivative with similar structural features.

    3,3-Dimethoxy-2-butanone: A related compound with a butanone backbone instead of a cyclobutanone ring.

Uniqueness

3,3-dimethoxy-2-methylcyclobutan-1-one is unique due to its specific substitution pattern on the cyclobutanone ring, which imparts distinct chemical and physical properties

Properties

CAS No.

73446-83-0

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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